

# Kinome-wide Analysis of Fgfr4-IN-16: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Fgfr4-IN-16 |           |
| Cat. No.:            | B12378507   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinome-wide analysis of a representative selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, here exemplified by compounds with similar characteristics to the queried "Fgfr4-IN-16," such as Fisogatinib (BLU-554) and Roblitinib (FGF401). The performance of these selective inhibitors is objectively compared with pan-FGFR and multi-kinase inhibitors, including AZD4547 and Ponatinib, supported by available experimental data.

### **Executive Summary**

Selective FGFR4 inhibitors demonstrate a significantly more focused kinome-wide interaction profile compared to pan-FGFR and multi-kinase inhibitors. This high selectivity is primarily achieved through the exploitation of a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4, which is absent in other FGFR family members. While pan-FGFR inhibitors like AZD4547 exhibit activity across FGFR1-3 and other kinases, and multi-kinase inhibitors like Ponatinib show broad activity against a range of kinases, selective FGFR4 inhibitors offer the potential for targeted therapy with a reduced risk of off-target effects.

#### **Data Presentation**

## Table 1: Comparative Kinase Inhibition Profile of Selected FGFR Inhibitors



This table summarizes the inhibitory activity of selective and non-selective FGFR inhibitors against the FGFR family and other representative kinases. Data is presented as IC50 (nM) or percentage of control at a given concentration, compiled from various sources.

| Kinase Target | Fisogatinib<br>(BLU-554)<br>(Selective<br>FGFR4) | Roblitinib<br>(FGF401)<br>(Selective<br>FGFR4) | AZD4547 (Pan-<br>FGFR) | Ponatinib<br>(Multi-kinase) |
|---------------|--------------------------------------------------|------------------------------------------------|------------------------|-----------------------------|
| FGFR4         | 5 nM[1]                                          | 1.9 nM[2][3]                                   | 165 nM[4]              | -                           |
| FGFR1         | 624 nM[1]                                        | >10,000 nM[5]                                  | 0.2 nM[4]              | 2.2 nM[6]                   |
| FGFR2         | 2203 nM[1]                                       | >10,000 nM[5]                                  | 2.5 nM[4]              | -                           |
| FGFR3         | 829 nM[1]                                        | >10,000 nM[5]                                  | 1.8 nM[4]              | -                           |
| ABL           | -                                                | -                                              | -                      | 0.37 nM[6]                  |
| PDGFRα        | -                                                | -                                              | -                      | 1.1 nM[6]                   |
| VEGFR2 (KDR)  | -                                                | -                                              | 24 nM[4]               | 1.5 nM[6]                   |
| SRC           | -                                                | -                                              | -                      | 5.4 nM[6]                   |

Note: Data is compiled from different experimental sources and assays; direct comparison should be made with caution.

# Table 2: KINOMEscan Selectivity Profile (% of Control @ 1μΜ)

This table presents a broader view of kinase selectivity from KINOMEscan assays, showing the percentage of kinase activity remaining in the presence of the inhibitor. A lower percentage indicates stronger binding.



| Kinase       | Fisogatinib<br>(BLU-554) | Roblitinib<br>(FGF401) | AZD4547 | Ponatinib |
|--------------|--------------------------|------------------------|---------|-----------|
| FGFR4        | <1%                      | <1%                    | -       | -         |
| FGFR1        | >50%                     | >90%                   | <10%    | <10%      |
| FGFR2        | >50%                     | >90%                   | <10%    | <10%      |
| FGFR3        | >50%                     | >90%                   | <10%    | <10%      |
| ABL1         | >90%                     | >90%                   | >90%    | <1%       |
| KDR (VEGFR2) | >90%                     | >90%                   | <20%    | <1%       |
| SRC          | >90%                     | >90%                   | >90%    | <10%      |
| KIT          | >90%                     | >90%                   | >50%    | <1%       |
| FLT3         | >90%                     | >90%                   | >50%    | <1%       |

Note: This table is a representative compilation based on available data and literature reports. Specific values can vary based on the exact experimental conditions of the KINOMEscan assay.

### **Mandatory Visualization**





Click to download full resolution via product page

Caption: FGFR4 Signaling Pathway and Mechanism of Selective Inhibition.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chayon.co.kr [chayon.co.kr]
- 3. selleckchem.com [selleckchem.com]
- 4. Probe AZD4547 | Chemical Probes Portal [chemicalprobes.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Drug: Ponatinib Cancerrxgene Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- To cite this document: BenchChem. [Kinome-wide Analysis of Fgfr4-IN-16: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378507#kinome-wide-analysis-of-fgfr4-in-16]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com